N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide
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Overview
Description
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinone derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzamide with benzoyl chloride to form 2-phenyl-3,1-benzoxazin-4-one. This intermediate is then reacted with phenylacetic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide
- N-(4,6-Dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)-benzenesulfonamide
- 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea
Uniqueness
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H17N3O2/c26-20(15-16-9-3-1-4-10-16)24-25-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22(25)27/h1-14H,15H2,(H,24,26) |
InChI Key |
RXFULMRHBXEHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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